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Introduction

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the
bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and
p300.[1][2] These proteins are histone acetyltransferases (HATS) that play a crucial role in
regulating gene expression by acetylating histones and other proteins, thereby modulating
chromatin structure and transcription factor activity. Dysregulation of CBP/p300 function has
been implicated in various diseases, including cancer. I-CBP112 competitively binds to the
acetyl-lysine binding pockets of the CBP and p300 bromodomains, preventing their interaction
with acetylated histones and transcription factors.[3] This disruption of protein-protein
interactions leads to the modulation of target gene expression, such as the proto-oncogene
MYC, and can induce cell differentiation and impair colony formation in cancer cells.[4][5]

These application notes provide a comprehensive guide for the in vitro evaluation of I-CBP112
hydrochloride, including detailed protocols for key assays and data presentation for easy
interpretation.

Data Presentation
Biochemical and Cellular Potency of I-CBP112
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Caption: Mechanism of I-CBP112 in disrupting CBP/p300-mediated transcription.
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Caption: A generalized workflow for the in vitro characterization of I-CBP112.

Experimental Protocols
Cell Viability Assay (MTT/SRB Assay)

This protocol is designed to assess the effect of I-CBP112 on the metabolic activity and
proliferation of cancer cell lines.

Materials:

e Cancer cell line of interest

o Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
e I-CBP112 hydrochloride stock solution (in DMSO)

o 96-well cell culture plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or
Sulforhodamine B (SRB) assay reagents

e DMSO (for formazan crystal dissolution in MTT assay) or Tris base solution (for SRB assay)
e Microplate reader
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100
uL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5%
COa..

o Compound Treatment: Prepare serial dilutions of I-CBP112 in complete medium. A
suggested concentration range is 0.01 pM to 100 puM. Include a vehicle control (DMSO) at
the same final concentration as in the highest I-CBP112 treatment.

e Add 100 pL of the diluted I-CBP112 or vehicle control to the respective wells.
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 Incubate the plate for 48-72 hours.
e MTT Assay:

o Add 20 puL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

o Carefully remove the medium and add 150 pyL of DMSO to dissolve the formazan crystals.
 SRB Assay:

o Fix the cells with trichloroacetic acid (TCA).

o Stain with SRB dye.

o Wash and solubilize the bound dye with Tris base solution.

» Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT,
515 nm for SRB) using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Determine the ICso value by plotting the percentage of viability against the logarithm of the
inhibitor concentration.

Western Blot for Histone Acetylation

This protocol is used to determine the effect of I-CBP112 on the acetylation levels of specific
histone lysine residues.

Materials:

Cell line of interest

I-CBP112 hydrochloride

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

Acid extraction buffers for histones

BCA Protein Assay Kit
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o SDS-PAGE gels (15% acrylamide is recommended for histone resolution) and running buffer

e PVDF membrane (0.2 um pore size is recommended for histones)[8]

e Blocking buffer (e.g., 5% BSA in TBST)

o Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

o HRP-conjugated secondary antibody

o ECL detection reagent

Procedure:

o Cell Treatment: Seed cells and treat with desired concentrations of I-CBP112 and a vehicle
control for a specified time (e.g., 6-24 hours).

o Histone Extraction (Acid Extraction Method):

Harvest cells and wash with ice-cold PBS.

[e]

o

Lyse the cell membrane using a hypotonic buffer, and pellet the nuclei.

[¢]

Resuspend the nuclear pellet in 0.2 N HCI and incubate overnight at 4°C with rotation to
extract histones.

[¢]

Centrifuge to pellet debris and collect the supernatant containing histones.

o Protein Quantification: Determine the protein concentration of the histone extracts using the
BCA assay.

e SDS-PAGE and Transfer:

[e]

Prepare samples with Laemmli buffer and boil for 5-10 minutes.

o

Load equal amounts of protein (10-20 pg) onto a 15% SDS-PAGE gel.

[¢]

Transfer the separated proteins to a PVDF membrane.
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e Immunoblotting:

o

Block the membrane with blocking buffer for 1 hour at room temperature.

[¢]

Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K27) overnight at
4°C.

Wash the membrane with TBST.

[¢]

[¢]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

[e]

Wash the membrane again with TBST.

o Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging
system.

e Analysis: Quantify the band intensities and normalize the acetylated histone signal to the
total histone signal.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay to verify target engagement of I-CBP112 with CBP/p300 in a
cellular context.[9]

Materials:

Cell line of interest

e |-CBP112 hydrochloride

e PBS

e PCR tubes or 96-well PCR plate

e Thermal cycler

o Cell lysis buffer with protease inhibitors

o Equipment for Western blotting
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Procedure:

o Cell Treatment: Harvest cells and resuspend them in fresh culture medium. Treat the cells
with I-CBP112 or vehicle (DMSO) for 1 hour at 37°C.

e Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of
temperatures (e.g., 40°C to 70°C) for 3-5 minutes in a thermal cycler, followed by cooling to
room temperature.[6][9]

e Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

e Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g.,
20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

e Analysis:

o Carefully collect the supernatant containing the soluble proteins.

o Analyze the amount of soluble CBP or p300 in the supernatant by Western blotting.
o Data Analysis:

o Melt Curve: Quantify the band intensities and plot the percentage of soluble protein
against the temperature to generate a melting curve. A shift in the melting curve to a
higher temperature in the presence of I-CBP112 indicates target stabilization.

o Isothermal Dose Response: Treat cells with a range of I-CBP112 concentrations and heat
at a fixed temperature (chosen from the melt curve). Plot the amount of soluble protein
against the drug concentration to determine the cellular ECso.

Quantitative Real-Time PCR (qPCR) for Gene Expression
Analysis

This protocol is for quantifying changes in the mRNA levels of I-CBP112 target genes, such as
MYC and BCL2.

Materials:
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o Cell line of interest

e |-CBP112 hydrochloride

» RNA extraction kit

o CcDNA synthesis kit

e (PCR master mix (e.g., SYBR Green or TagMan)

e Primers for target genes (e.g., MYC, BCL2) and a housekeeping gene (e.g., GAPDH, ACTB)
e Real-time PCR instrument

Procedure:

o Cell Treatment: Seed cells and treat with -CBP112 or vehicle for a desired time period (e.g.,
24-48 hours).

o RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to
the manufacturer's instructions.

e CDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a
reverse transcription Kit.

e PCR:
o Prepare the gPCR reaction mix containing the master mix, primers, and cDNA.

o Run the gPCR reaction in a real-time PCR instrument using a standard thermal cycling
protocol.

o Data Analysis:
o Determine the cycle threshold (Ct) values for each gene.

o Calculate the relative gene expression using the AACt method, normalizing the expression
of the target gene to the housekeeping gene.
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o Express the results as a fold change in gene expression in I-CBP112-treated cells
compared to vehicle-treated cells.

Disclaimer: These protocols are intended as a guide and may require optimization for specific

cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
I-CBP112 hydrochloride is for research use only and is not for human use.[1][10] No clinical

trials are currently ongoing for I-CBP112.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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